![molecular formula C23H25N5O B2597845 N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide CAS No. 923180-02-3](/img/structure/B2597845.png)
N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide
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Overview
Description
N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPAPA is a small molecule that has been synthesized and studied extensively for its biological properties.
Scientific Research Applications
Cancer Research : One study discusses the design, synthesis, and biological evaluation of a similar compound, MGCD0103, which is a histone deacetylase (HDAC) inhibitor. It shows promise in blocking cancer cell proliferation and inducing apoptosis, making it a potential anticancer drug (Zhou et al., 2008).
Histamine H4 Receptor Ligands : Another study worked on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, which is significant in inflammatory and immune responses. The study highlights the development of compounds with potential anti-inflammatory and antinociceptive activities, which can be crucial in pain management (Altenbach et al., 2008).
Antimicrobial Activity : Amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide, a similar compound, was synthesized and evaluated for its antibacterial and antifungal activities. This kind of research is critical in the development of new antibiotics and treatments for infectious diseases (Nunna et al., 2014).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase : Research into compounds like N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid has revealed their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key targets in antitumor therapy (Gangjee et al., 2000).
Antituberculosis and Antidepressant Activity : Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, which are structurally related, have shown potential as antidepressant and nootropic agents, as well as having activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Thomas et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylacetamide, also known as TCMDC-124967, is the Prolyl-tRNA synthetase (ProRS) in Plasmodium falciparum . ProRS is a class II aminoacyl-tRNA synthetase that plays a crucial role in protein translation by charging tRNA with proline .
Mode of Action
TCMDC-124967 interacts with its target, ProRS, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s function, thereby disrupting protein synthesis within the parasite . The compound has also been found to have high stability and binding energy in the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein .
Biochemical Pathways
The inhibition of ProRS by TCMDC-124967 affects the protein translation pathway, a crucial process for the survival and proliferation of the malaria parasite . By disrupting this pathway, the compound hinders the parasite’s ability to synthesize proteins, leading to its eventual death .
Result of Action
The molecular and cellular effects of TCMDC-124967’s action primarily involve the disruption of protein synthesis within the malaria parasite . This disruption leads to the parasite’s inability to maintain its normal functions and reproduce, ultimately resulting in its death .
properties
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17-15-21(28-13-5-6-14-28)27-23(24-17)26-20-11-9-19(10-12-20)25-22(29)16-18-7-3-2-4-8-18/h2-4,7-12,15H,5-6,13-14,16H2,1H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHVAZLGQURRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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